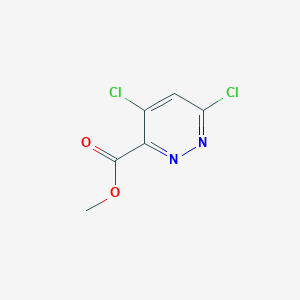

Methyl 4,6-dichloropyridazine-3-carboxylate

説明

Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. It is a methyl ester derivative featuring a pyridazine ring substituted with two chlorine atoms at positions 4 and 6 and a carboxylate group at position 2. Key physical properties include a boiling point of 345.2°C (760 mmHg), density of 1.504 g/cm³, and a flash point of 162.55°C .

This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing tyrosine kinase 2 (TYK2) inhibitors like deucravacitinib, which are critical for autoimmune disease therapies . Its reactivity stems from the electron-deficient pyridazine ring, enabling nucleophilic substitution reactions at the chlorine-bearing positions.

特性

IUPAC Name |

methyl 4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEVRGMQXLNKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591259 | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372118-01-9 | |

| Record name | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis Using Trichlorophosphate

- Reactant: 4,6-Dihydroxy-pyridazine-3-carboxylic acid methyl ester

- Reagent: Trichlorophosphate (POCl₃)

- Temperature: 95°C

- Duration: 5 hours

- A mixture of 4,6-dihydroxy-pyridazine-3-carboxylic acid methyl ester (10.5 g, 61.7 mmol) and POCl₃ (70 mL) is heated to 95°C for 5 hours.

- Excess POCl₃ is removed under reduced pressure.

- The crude residue is added to ice-water (250 mL) and extracted with ethyl acetate (3 × 100 mL).

- The combined extracts are dried and concentrated.

- The crude residue is purified by chromatography using silica gel (100–200 mesh) with a solvent mixture of 30% ethyl acetate in hexane.

Yield :

- Product: Methyl 4,6-dichloropyridazine-3-carboxylate

- Quantity: 9.2 g

- Purity: Off-white solid

- Yield Percentage: 72%

Stock Solution Preparation

For research applications, the compound can be dissolved in solvents such as DMSO or methanol to prepare stock solutions. Below is a table detailing the preparation of stock solutions at different concentrations:

| Mass of Compound | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |

|---|---|---|---|

| 1 mg | 4.8307 mL | 0.9661 mL | 0.4831 mL |

| 5 mg | 24.1534 mL | 4.8307 mL | 2.4153 mL |

| 10 mg | 48.3068 mL | 9.6614 mL | 4.8307 mL |

Purification Techniques

After synthesis, purification is crucial to achieve high purity levels suitable for research purposes:

- Chromatography: Silica gel column chromatography with a solvent system of ethyl acetate and hexane ensures separation of impurities.

- Drying: Extracts are dried under vacuum conditions to remove residual solvents.

Summary Table of Key Reaction Parameters

| Parameter | Synthesis Method Using POCl₃ |

|---|---|

| Reactants | 4,6-Dihydroxy-pyridazine derivative |

| Reagent | Trichlorophosphate |

| Temperature | 95°C |

| Duration | 5 hours |

| Purification | Chromatography |

| Yield | 72% |

化学反応の分析

Types of Reactions

Methyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Oxidation: Although less common, oxidation reactions can modify the pyridazine ring or the ester group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridazine derivatives with various functional groups.

Reduction: Products include reduced pyridazine derivatives with altered functional groups.

Oxidation: Products include oxidized pyridazine derivatives with modified ring structures or ester groups.

科学的研究の応用

Synthesis Pathways

Methyl 4,6-dichloropyridazine-3-carboxylate can be synthesized through several methods:

- Chlorination of Methyl 4,6-Dihydroxypyridazine-3-Carboxylate : Using phosphorus oxychloride (POCl), the dihydroxy precursor undergoes chlorination to yield the dichloro derivative with high yields (up to 89%) .

- Intermediate in Kinase Inhibitor Synthesis : It serves as a crucial intermediate in synthesizing various kinase inhibitors .

Development of TYK2 Inhibitors

This compound has been utilized as a starting material for synthesizing novel inhibitors targeting Tyrosine Kinase 2 (TYK2). TYK2 plays a pivotal role in mediating immune responses and is implicated in autoimmune diseases.

- Case Study : A series of derivatives derived from this compound demonstrated potent inhibitory effects on TYK2 activity, with one compound showing superior inhibition against STAT3 phosphorylation compared to existing drugs like deucravacitinib . The efficacy was validated in both in vitro and in vivo models of autoimmune conditions.

Kinase Inhibition

This compound has been identified as a valuable scaffold for developing various kinase inhibitors. Its derivatives have shown promise in inhibiting kinases involved in critical signaling pathways related to cancer and inflammation.

- Research Findings : Studies indicate that modifications to the this compound structure can enhance selectivity and potency against specific kinases .

Organic Synthesis Intermediate

In addition to its role in drug development, this compound is employed as an organic intermediate for synthesizing other complex molecules, including diazo compounds and other heterocyclic structures .

Data Table: Summary of Research Applications

作用機序

The mechanism of action of Methyl 4,6-dichloropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or allosteric sites on target proteins, thereby modulating their activity.

類似化合物との比較

Structural and Functional Analogues

Ethyl 4,6-Dichloropyridazine-3-Carboxylate (CAS 679406-03-2)

- Molecular Formula : C₇H₆Cl₂N₂O₂

- Molecular Weight : 221.04 g/mol

- Key Differences: The ethyl ester group introduces a longer alkyl chain, increasing molecular weight by ~14 g/mol compared to the methyl ester. Used similarly as a pharmaceutical intermediate but may exhibit altered reactivity in ester hydrolysis or amidations .

Lithium 4,6-Dichloropyridazine-3-Carboxylate (CAS 2245238-80-4)

- Molecular Formula : C₅H₃Cl₂LiN₂O₃

- Molecular Weight : 216.94 g/mol

- Key Differences :

Ethyl 1-Methyl-6-Oxo-1,6-Dihydropyridazine-4-Carboxylate (CAS 956386-27-9)

- Molecular Formula : C₈H₁₀N₂O₃

- Key Differences :

Structural Analogues in Heterocyclic Chemistry

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences :

Comparative Physical and Chemical Properties

生物活性

Methyl 4,6-dichloropyridazine-3-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₄Cl₂N₂O and features a pyridazine ring with two chlorine substituents at the 4 and 6 positions. These structural characteristics contribute to its lipophilicity and reactivity with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that MDPC exhibits notable antimicrobial activity . Its ability to inhibit specific enzymes involved in microbial metabolism positions it as a potential candidate for developing new antimicrobial agents. The presence of chlorine atoms is believed to enhance its interaction with microbial targets, increasing efficacy against various pathogens .

Cytotoxic Activity Against Cancer Cells

MDPC has shown promising results in anti-cancer studies . In vitro tests demonstrated that derivatives of MDPC possess significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds derived from MDPC displayed IC₅₀ values as low as 2.4 µM, indicating strong anti-proliferative effects compared to standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of MDPC can be attributed to its interaction with various cellular pathways:

- Inhibition of Tyrosine Kinases : MDPC derivatives have been identified as inhibitors of tyrosine kinase 2 (TYK2), which plays a crucial role in autoimmune diseases. Compounds synthesized from MDPC demonstrated significant inhibition of STAT3 phosphorylation, suggesting potential therapeutic applications in treating conditions like psoriasis and colitis .

- Induction of Apoptosis : Mechanistic studies indicate that MDPC induces apoptosis in cancer cells through cell cycle arrest and activation of caspase pathways. This apoptotic effect is critical for its anti-cancer properties .

Synthesis Methods

MDPC can be synthesized through various chemical methods. One notable synthesis involves treating this compound with lithium hydroxide in tetrahydrofuran, yielding high purity products suitable for biological testing.

Summary of Synthesis Methods

| Synthesis Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| Lithium Hydroxide Treatment | Lithium hydroxide, Tetrahydrofuran | High | Effective for producing carboxylic acid derivatives |

| Cross-Coupling Reactions | N-ethyl-N,N-diisopropylamine, Ethanol | 89% | Useful for modifying functional groups |

Case Studies

- Anti-Breast Cancer Activity : A study highlighted the cytotoxic effects of MDPC derivatives against MDA-MB-231 and MCF-7 cells, showing IC₅₀ values significantly lower than conventional therapies. These compounds were further analyzed for their mechanisms, revealing apoptosis induction as a key pathway .

- Autoimmune Disease Models : In vivo studies utilizing models of IL-23-driven colitis demonstrated that MDPC derivatives effectively reduced symptoms comparable to established treatments like deucravacitinib. This suggests their potential utility in managing autoimmune conditions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 4,6-dichloropyridazine-3-carboxylate, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on pyridazine precursors. For example, ethyl aroylacetates (e.g., 3a–3g) are common intermediates for introducing substituents into heterocyclic systems, as demonstrated in the synthesis of structurally related compounds . Microwave-assisted synthesis (e.g., for 3,6-dichloropyridazine derivatives) can enhance reaction efficiency and regioselectivity, reducing side-product formation . Key factors affecting yields include solvent polarity, temperature control, and the electronic nature of substituents on the pyridazine ring.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon-13 NMR can confirm the substitution pattern and ester group presence. For example, methyl ester protons typically resonate at δ ~3.8–4.0 ppm, while aromatic protons appear downfield (δ ~7.0–8.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and dihedral angles in heterocyclic systems .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns.

Q. What are the common reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution. For instance:

- Amination : Reaction with primary/secondary amines under reflux conditions (e.g., DMF, 80–100°C) can yield mono- or bis-substituted products .

- Hydrolysis : Controlled hydrolysis (e.g., NaOH/EtOH) converts the ester to a carboxylic acid, useful for further derivatization .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions of this compound?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

- Microwave-Assisted Synthesis : Enhances selectivity for mono-substitution at the 4-position due to faster kinetics and reduced side reactions .

- Protecting Groups : Temporary protection of the ester group (e.g., silylation) can direct substitution to specific chlorinated positions .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict reactive sites. For example, LUMO maps can identify electron-deficient positions (e.g., C-4 and C-6) prone to nucleophilic attack.

- Molecular Dynamics Simulations : Assess steric effects in solvent environments, particularly for bulky nucleophiles .

Q. How should researchers address contradictions in reported synthetic yields or regioselectivity?

- Methodological Answer : Cross-validate results using:

- Control Experiments : Replicate conditions from conflicting studies (e.g., solvent, catalyst loading) to isolate variables.

- Advanced Characterization : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm product structures unambiguously .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group .

- Light Sensitivity : Amber vials reduce photodegradation risks, particularly for chlorinated heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。